molecular formula C23H31N3O4S2 B2866856 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892982-91-1

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2866856
CAS No.: 892982-91-1
M. Wt: 477.64
InChI Key: XVSOPKXWCRKKKK-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl-substituted tetrahydrobenzo[b]thiophene derivative characterized by a unique structural framework. Its core consists of a 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, functionalized with a benzamido group bearing a branched N-butyl-N-ethylsulfamoyl moiety at the 4-position. Additionally, a methylcarboxamide group is attached at the 3-position of the thiophene ring.

Properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-4-6-15-26(5-2)32(29,30)17-13-11-16(12-14-17)21(27)25-23-20(22(28)24-3)18-9-7-8-10-19(18)31-23/h11-14H,4-10,15H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSOPKXWCRKKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure features a benzo[b]thiophene core and various functional groups that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting relevant research findings, potential applications, and comparative analyses with structurally similar compounds.

Structural Overview

The molecular formula of the compound is C17H24N2O3SC_{17}H_{24}N_2O_3S with a molecular weight of approximately 356.5 g/mol. The presence of the sulfamoyl group and the carboxamide functionality are particularly noteworthy as they are often associated with significant biological activity.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds containing sulfonamide groups have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Some thieno[3,2-b]pyridines show potential in reducing inflammation markers.
  • Antitumor Effects: Certain derivatives have been studied for their ability to inhibit tumor growth in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInhibition of cell proliferation in cancer cell lines

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that:

  • The sulfamoyl group may interact with bacterial dihydropteroate synthase, inhibiting folate synthesis.
  • The benzo[b]thiophene moiety could play a role in modulating various signaling pathways involved in inflammation and tumorigenesis.

Table 2: Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAntitumor and anti-inflammatory
N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-arylhydrazono-3-oxobutanamideAntimicrobial

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares a tetrahydrobenzo[b]thiophene-3-carboxamide scaffold with several derivatives described in the evidence. Key structural variations lie in the substituents on the benzamido and sulfamoyl groups, which critically modulate biological activity and physicochemical properties.

Compound Name Substituents on Benzamido Group Sulfamoyl/Alkyl Group Biological Activity (if reported) Reference
Target Compound 4-(N-butyl-N-ethylsulfamoyl) N-butyl-N-ethyl Not explicitly reported -
2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 4-(N,N-dimethylsulfamoyl) N,N-dimethyl Not explicitly reported
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) 2-(4-benzylpiperazin-1-yl) None Acetylcholinesterase inhibition
2-{[(E)-4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-methoxyphenylimino None Antibacterial, antifungal

Key Observations :

Sulfamoyl vs. Piperazine/Amino Groups: The target compound’s N-butyl-N-ethylsulfamoyl group contrasts with the piperazine or imino substituents in IIIb and compounds.

Alkyl Chain Effects : The branched butyl-ethyl chain on the sulfamoyl group increases lipophilicity (logP) compared to dimethylsulfamoyl derivatives (e.g., ), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity Trends : Compounds with aromatic substituents (e.g., IIIb, ) exhibit acetylcholinesterase inhibition or antimicrobial activity, suggesting that the tetrahydrobenzo[b]thiophene scaffold itself is bioactive. The sulfamoyl group in the target compound may confer distinct target selectivity .

Spectroscopic and Computational Comparisons
  • IR/NMR Profiles : The target compound’s IR spectrum would feature νC=O (~1660–1680 cm⁻¹) and νS=O (~1150–1250 cm⁻¹) bands, similar to compounds in and . Absence of νSH (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in triazole-thiones .
  • Computational Similarity: ChemGPS-NP () and hierarchical clustering () would position the target compound near other sulfonamide-thiophene derivatives but distant from piperazine/imino-substituted analogs due to differences in polarity and hydrogen-bonding capacity .
Structure-Activity Relationships (SAR)
  • Sulfamoyl Alkylation : The N-butyl-N-ethyl group may enhance blood-brain barrier penetration compared to smaller alkyl groups (e.g., dimethyl in ), though this could increase off-target risks.

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